

In-depth Technical Guide on the Crystal Structure of 1-Cyclopropyl-1H-imidazole

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Compound of Interest

Compound Name: 1-Cyclopropyl-1H-imidazole

Cat. No.: B169954

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Crystal Structure of **1-Cyclopropyl-1H-imidazole**

This technical guide addresses the request for an in-depth analysis of the crystal structure of **1-Cyclopropyl-1H-imidazole**, including quantitative data, experimental protocols, and visualizations. Following a comprehensive search of peer-reviewed scientific literature and major crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), it has been determined that no experimentally determined crystal structure for **1-Cyclopropyl-1H-imidazole** has been publicly deposited or published to date.

The search encompassed queries for the specific compound name, its chemical formula (C₆H₈N₂), and related structural determination keywords. While the PubChem database contains an entry for **1-Cyclopropyl-1H-imidazole** (CID 10034603), this record consists of computed properties and does not include experimental crystallographic data.^[1] Searches for crystal structures of isomers with the same molecular formula, such as 2,5-dimethylpyrazine and 2,6-dimethylpyrazine, did yield experimental data, confirming that the lack of results is specific to the target molecule.^{[2][3]}

Furthermore, investigations into derivatives have revealed crystal structures for compounds containing the 1-cyclopropyl-imidazole moiety, but not for the parent compound itself. This suggests that while the scaffold is of interest in medicinal chemistry and materials science, the specific crystal structure of the unsubstituted **1-Cyclopropyl-1H-imidazole** has not been elucidated and reported in a publicly accessible format.

Conclusion:

A definitive in-depth technical guide on the experimental crystal structure of **1-Cyclopropyl-1H-imidazole** cannot be provided at this time due to the absence of the necessary primary crystallographic data. The core requirements of presenting quantitative data in tables and detailing experimental protocols are therefore not applicable.

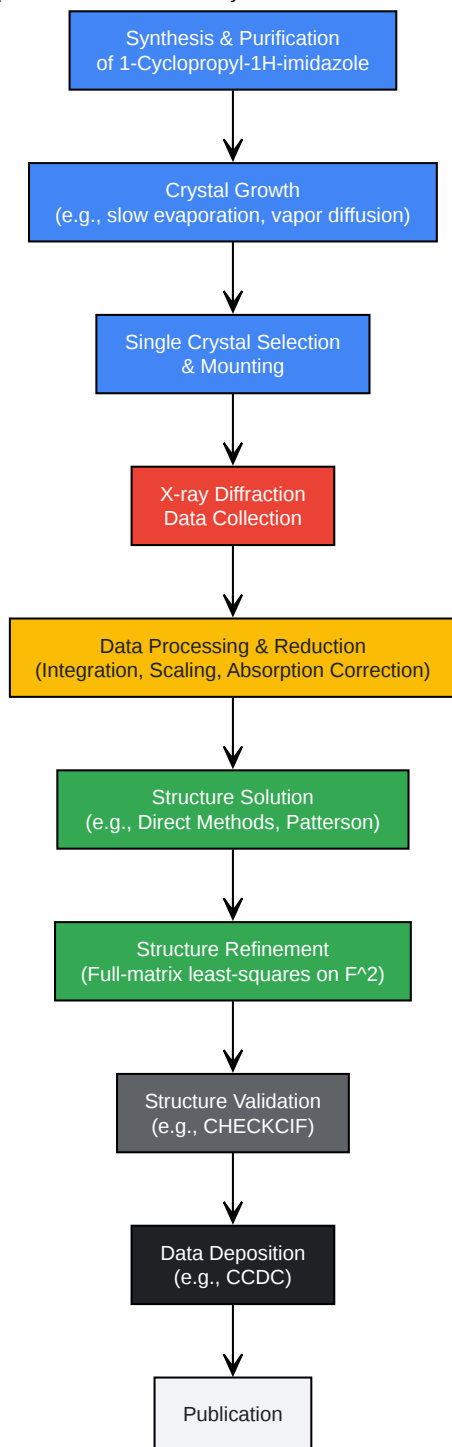
Recommendations for Future Research:

For researchers and drug development professionals requiring the solid-state conformation of this molecule, an experimental crystal structure determination would be necessary. The typical workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow for Crystal Structure Determination

Should a crystalline sample of **1-Cyclopropyl-1H-imidazole** be obtained, the following workflow would be standard for determining its crystal structure.

Hypothetical Workflow for Crystal Structure Determination

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Caption: A generalized workflow for the experimental determination of a small molecule crystal structure.

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References

- 1. 1-Cyclopropylimidazole | C₆H₈N₂ | CID 10034603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethylpyrazine | C₆H₈N₂ | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethylpyrazine | C₆H₈N₂ | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
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